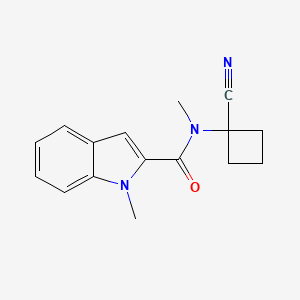

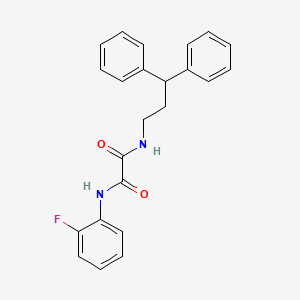

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

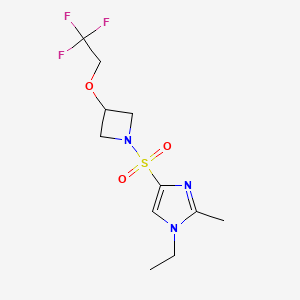

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, also known as ENB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential pharmaceutical applications. ENB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Applications De Recherche Scientifique

Chemotherapeutic Potential

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide has been studied for its potential application in chemotherapeutics. Specifically, its derivative, 4-iodo-3-nitrobenzamide, was synthesized and tested against various tumor cells. The compound was reduced by tumor cells into 4-iodo-3-nitrosobenzamide, which was able to induce cell death in tumor cells without showing toxicity in animal models. This reduction process, particularly the transformation of the nitro group to nitroso in tumor cells, appeared to be crucial for its tumoricidal action. The study indicates a promising pathway for developing selective chemotherapeutic agents using derivatives of this compound (Mendeleyev et al., 1995).

Anticonvulsant Activity

Retrobenzamides, including N-(nitrophenyl) benzamides, have been investigated for their potential anticonvulsant properties. These compounds, developed as phenytoinergic agents, showed promising results in seizure models in animals. The amino derivatives (N-(aminophenyl) benzamides) demonstrated a good anticonvulsant potential, while the "nitro" derivatives showed moderate activity. This suggests that derivatives of this compound might be valuable in the development of new anticonvulsant drugs (Bourhim et al., 1997).

CNS-Depressant and Hypotensive Activity

A series of N-alkyl, N-aryl, and N-aralkyl analogs of N-cyclohexyl nitrobenzamide, a related structure, were synthesized and evaluated for their CNS-depressant and hypotensive activities. Compounds with small alkyl groups attached to the amide nitrogen and a p-nitro group exhibited significant CNS-depressant activity. This research hints at the potential of certain benzamide derivatives, including those related to this compound, in the development of CNS-depressant and hypotensive drugs (Roll, 1970).

Antimutagenic Properties

Studies have explored the antimutagenic properties of related compounds. For example, 3-Methyl-4-nitrophenol, a resultant metabolite when certain pesticides containing similar structures undergo chemical changes, was evaluated for its mutagenic effect on somatic cells in mice. Understanding the mutagenic or antimutagenic properties of these compounds contributes to the broader knowledge of their safety and potential applications in various fields (Nehéz et al., 1985).

Enhanced Drug Delivery

Studies have focused on improving the oral absorption of poorly water-soluble drugs by reducing the particle size to the submicron region. For example, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a compound similar in structure, was shown to have improved dissolution rate and oral absorption when its particle size was reduced. This highlights the potential of using particle size reduction techniques to enhance the bioavailability of compounds related to this compound (Kondo et al., 1993).

Propriétés

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQMNTNGYUMISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)

![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)

![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)